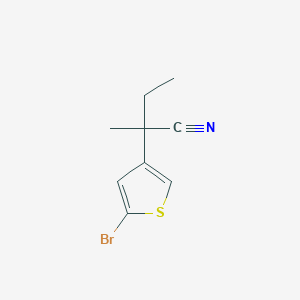
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile is an organic compound that features a brominated thiophene ring attached to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile typically involves the bromination of thiophene derivatives followed by nitrile formation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or nickel may be employed to facilitate the bromination and subsequent nitrile formation steps .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of primary amines from the nitrile group.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile depends on its application. In organic electronics, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the presence of the nitrile group. This conjugation facilitates charge transport and enhances the material’s conductivity and optoelectronic properties .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-3-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a nitrile group.
2-(5-Bromothiophen-3-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile is unique due to the presence of both a brominated thiophene ring and a nitrile group. This combination imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science .
Properties
Molecular Formula |
C9H10BrNS |
|---|---|
Molecular Weight |
244.15 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)-2-methylbutanenitrile |
InChI |
InChI=1S/C9H10BrNS/c1-3-9(2,6-11)7-4-8(10)12-5-7/h4-5H,3H2,1-2H3 |
InChI Key |
NPOWIIPNPRODJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)C1=CSC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















